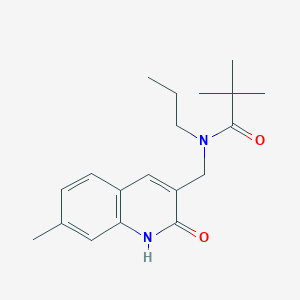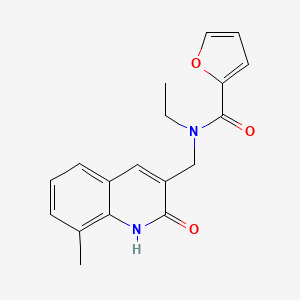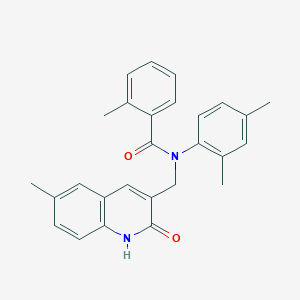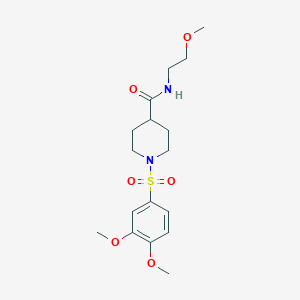
1-(3,4-dimethoxybenzenesulfonyl)-N-(4-ethylphenyl)piperidine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3,4-dimethoxybenzenesulfonyl)-N-(4-ethylphenyl)piperidine-4-carboxamide, also known as SNC80, is a selective agonist of the delta-opioid receptor. It has been extensively studied for its potential therapeutic applications in pain management, drug addiction, and mood disorders.
Mecanismo De Acción
1-(3,4-dimethoxybenzenesulfonyl)-N-(4-ethylphenyl)piperidine-4-carboxamide selectively activates the delta-opioid receptor, which is a G protein-coupled receptor located in the central and peripheral nervous systems. Activation of the delta-opioid receptor produces analgesic, anxiolytic, and antidepressant effects. This compound has a higher affinity for the delta-opioid receptor compared to other opioid receptors, which may contribute to its selective effects.
Biochemical and Physiological Effects
This compound produces a range of biochemical and physiological effects. In animal models, this compound has been shown to reduce pain sensitivity, decrease drug-seeking behavior, and improve mood. This compound has also been shown to modulate the activity of neurotransmitters such as dopamine, serotonin, and norepinephrine, which may contribute to its therapeutic effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(3,4-dimethoxybenzenesulfonyl)-N-(4-ethylphenyl)piperidine-4-carboxamide has several advantages for lab experiments. It is a selective agonist of the delta-opioid receptor, which allows for the investigation of the specific effects of delta-opioid receptor activation. This compound has also been extensively studied in animal models, providing a wealth of data for researchers to draw from. However, this compound has some limitations for lab experiments. It is not approved for human use, which limits its potential clinical applications. This compound also has some side effects in animal models, such as sedation and respiratory depression, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research on 1-(3,4-dimethoxybenzenesulfonyl)-N-(4-ethylphenyl)piperidine-4-carboxamide. One direction is to investigate its potential therapeutic applications in human clinical trials. Another direction is to explore the mechanisms underlying its effects on neurotransmitter activity. Additionally, further research is needed to determine the optimal dosage and administration of this compound for different therapeutic applications. Finally, the development of new selective agonists of the delta-opioid receptor may provide additional insights into the potential therapeutic applications of this receptor.
Métodos De Síntesis
1-(3,4-dimethoxybenzenesulfonyl)-N-(4-ethylphenyl)piperidine-4-carboxamide can be synthesized using a multi-step process starting with the reaction of 4-ethylphenylpiperidine with 3,4-dimethoxybenzenesulfonyl chloride to form the intermediate compound. This intermediate compound is then reacted with 4-carboxamidopiperidine to yield this compound. The synthesis method has been optimized to produce high yields and purity of this compound.
Aplicaciones Científicas De Investigación
1-(3,4-dimethoxybenzenesulfonyl)-N-(4-ethylphenyl)piperidine-4-carboxamide has been extensively studied for its potential therapeutic applications. In pain management, this compound has been shown to produce analgesic effects in animal models without the development of tolerance or dependence. In drug addiction, this compound has been shown to reduce drug-seeking behavior in animal models of cocaine and heroin addiction. In mood disorders, this compound has been shown to produce antidepressant-like effects in animal models of depression.
Propiedades
IUPAC Name |
1-(3,4-dimethoxyphenyl)sulfonyl-N-(2-methoxyethyl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O6S/c1-23-11-8-18-17(20)13-6-9-19(10-7-13)26(21,22)14-4-5-15(24-2)16(12-14)25-3/h4-5,12-13H,6-11H2,1-3H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCALEEWLOOJEGH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)C1CCN(CC1)S(=O)(=O)C2=CC(=C(C=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-chloro-N-(1-ethyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7702111.png)

![N-(1-isobutyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-methoxybenzamide](/img/structure/B7702118.png)
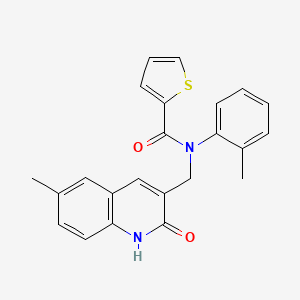
![2-{N-[(4-bromophenyl)methyl]benzenesulfonamido}-N-(2,4-dimethylphenyl)acetamide](/img/structure/B7702125.png)
